molecular formula C22H28FN4O6P B1683195 Toceranib phosphate CAS No. 874819-74-6

Toceranib phosphate

Cat. No.: B1683195
CAS No.: 874819-74-6
M. Wt: 494.5 g/mol
InChI Key: AOORBROPMMRREB-HBPAQXCTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Toceranib phosphate, marketed under the brand name Palladia, is a receptor tyrosine kinase inhibitor used primarily in veterinary medicine for the treatment of canine mast cell tumors. It is the first medication developed specifically for the treatment of cancer in dogs . This compound works by inhibiting multiple tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival .

Preparation Methods

The synthesis of toceranib phosphate involves several steps, starting with the preparation of the core indolinone structure. The synthetic route typically includes:

Industrial production methods for this compound are designed to ensure high purity and yield, often involving optimized reaction conditions and purification steps to remove impurities .

Chemical Reactions Analysis

Toceranib phosphate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield the free base form of toceranib .

Scientific Research Applications

Canine Mast Cell Tumors

Toceranib phosphate is most commonly utilized for treating canine mast cell tumors. A retrospective study involving 50 dogs showed that 80% experienced clinical benefits, with varying responses based on the tumor's location:

  • Cutaneous mast cell tumors : 86% response rate.
  • Visceral mast cell tumors : 80% response rate.
  • Gastrointestinal mast cell tumors : 76% response rate.

The median duration of treatment for those benefiting from the therapy was approximately 36 weeks .

Canine Carcinomatosis and Mesothelioma

A study evaluated the efficacy of this compound in dogs with carcinomatosis and mesothelioma. Out of 23 cases reviewed:

  • The best overall response rate was 30.4%, with complete responses observed in 13% of cases.
  • The median progression-free survival was 171 days, and overall median survival time was 301 days .

Aortic Body Chemodectomas

In a multi-institutional study focused on dogs diagnosed with aortic body chemodectomas, this compound demonstrated a clinical benefit rate of 89%. The median survival time for those treated solely with toceranib was approximately 478 days .

Safety Profile

This compound is generally well tolerated among canine patients. Common adverse effects include:

  • Grade 1 and 2 gastrointestinal issues (e.g., diarrhea).
  • Hyporexia (decreased appetite).

In a study involving cats with mast cell neoplasia, about 60% experienced low-grade adverse events, which typically resolved with dose adjustments or treatment breaks .

Comparative Effectiveness

Recent studies have explored the synergistic effects of combining this compound with other therapies:

  • Combination with Carprofen : A study indicated that this combination could serve as an effective first-line therapy for certain cancers .
  • Nanohydroxyapatite Delivery Systems : Research suggests that using nanohydroxyapatite as a drug carrier may enhance the bioavailability of this compound, potentially improving therapeutic outcomes .

Summary of Case Studies

Study FocusSample SizeClinical Benefit RateMedian Survival TimeCommon Adverse Effects
Mast Cell Tumors50 dogs80%~36 weeksGrade 1/2 diarrhea
Carcinomatosis/Mesothelioma23 dogs30.4%301 daysLow-grade gastrointestinal issues
Aortic Body Chemodectomas27 dogs89%~478 daysMild adverse events

Mechanism of Action

Toceranib phosphate exerts its effects by inhibiting multiple receptor tyrosine kinases, including:

By blocking these receptors, this compound disrupts the signaling pathways that promote tumor growth and angiogenesis, leading to the death of tumor cells and the reduction of blood supply to the tumor .

Comparison with Similar Compounds

Toceranib phosphate is similar to other tyrosine kinase inhibitors, such as sunitinib, which is used in human medicine. Both compounds inhibit multiple tyrosine kinases and have antitumor and antiangiogenic effects . this compound is unique in its specific approval for veterinary use and its development as the first cancer treatment for dogs .

Similar Compounds

This compound stands out due to its specific application in veterinary oncology and its effectiveness in treating canine mast cell tumors .

Biological Activity

Toceranib phosphate (Palladia®) is a small molecule receptor tyrosine kinase (RTK) inhibitor primarily used in veterinary oncology for the treatment of various tumors in dogs, particularly mast cell tumors (MCTs). Its mechanism of action involves blocking multiple RTKs, including KIT, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR), leading to both anti-tumor and anti-angiogenic effects. This article explores the biological activity of this compound, supported by clinical data and case studies.

Toceranib acts as a competitive inhibitor of ATP, preventing the phosphorylation of RTKs, which is crucial for downstream signaling pathways involved in tumor growth and angiogenesis. The specific targets include:

  • KIT : Involved in mast cell proliferation.
  • VEGFR : Plays a key role in angiogenesis.
  • PDGFR : Important for tumor-associated stroma development.

The inhibition of these pathways contributes to both direct anti-tumor effects and the reduction of tumor-associated blood supply.

Case Studies and Clinical Trials

  • Mast Cell Tumors (MCTs) :
    • A randomized, placebo-controlled trial demonstrated an objective response rate (ORR) of 42.8% in dogs treated with toceranib for MCTs, with complete responses (CR) observed in 21 dogs and partial responses (PR) in 41 dogs out of 145 total treated .
    • In another study focusing on non-resectable Grade II and III MCTs, the response rate was significantly higher in the toceranib group (37.2%) compared to the placebo group (7.9%) over six weeks .
  • Anal Sac Adenocarcinoma :
    • In a study involving 32 dogs with anal sac adenocarcinoma, clinical benefit was noted in 87.5% , with 25% achieving PR and 62.5% stable disease (SD). The median duration for PR was approximately 22 weeks .
  • Thyroid Carcinoma :
    • A clinical benefit rate of 80% was reported in dogs with thyroid carcinoma treated with toceranib, indicating its potential effectiveness across various tumor types .
  • Aortic Body Chemodectomas :
    • A retrospective analysis revealed a clinical benefit rate of 89% among dogs treated with toceranib for aortic body chemodectomas, with a median survival time of 478 days .

Summary Table of Clinical Outcomes

Tumor TypeClinical Benefit RateComplete ResponsePartial ResponseStable Disease
Mast Cell Tumors42.8%2141N/A
Anal Sac Adenocarcinoma87.5%N/A820
Thyroid Carcinoma80%N/AN/AN/A
Aortic Body Chemodectomas89%N/AN/AN/A

Safety Profile

This compound is generally well tolerated in canine patients, with mild gastrointestinal and myelosuppressive effects being the most common adverse reactions. The safety profile indicates that serious side effects are rare, making it a viable treatment option for various malignancies .

Adverse Effects Observed

  • Mild gastrointestinal upset
  • Myelosuppression
  • Rare severe adverse effects

Q & A

Q. What are the primary molecular targets of Toceranib phosphate, and how do they influence experimental design in oncology research?

Basic
this compound primarily inhibits receptor tyrosine kinases (RTKs) such as KIT, VEGFR2, and PDGFRβ, which are critical in tumor proliferation, angiogenesis, and survival . When designing experiments, researchers must validate target engagement using methods like phospho-specific ELISAs or Western blotting to confirm kinase inhibition. Dose-response curves (e.g., IC50 determination in vitro) and xenograft models (e.g., canine mast cell tumors) should align with these targets to ensure translational relevance .

Q. How can researchers establish in vitro models to study acquired resistance to this compound, and what parameters should be monitored?

Advanced
Chronic exposure of cell lines (e.g., canine C2 mast cell tumor cells) to sublethal Toceranib doses mimics resistance development. Key parameters include:

  • IC50 shifts : Compare pre- and post-exposure IC50 values via MTT assays .
  • KIT overexpression : Monitor c-kit mRNA (qRT-PCR) and protein levels (flow cytometry) .
  • Alternative signaling pathways : Assess phosphorylation of bypass kinases (e.g., MAPK/ERK) via phosphoproteomics .

Q. What methodological considerations are critical when designing randomized, placebo-controlled trials for this compound in canine tumors?

Advanced

  • Blinding : Use double-blinded protocols to minimize bias, as in the 2009 study where 86 dogs received Toceranib and 63 received placebo .
  • Endpoints : Define objective response rate (ORR) using RECIST criteria and include secondary endpoints like time-to-progression (TTP) and health-related quality-of-life (HRQL) metrics .
  • Dose escalation : For combination trials, stagger drug administration (e.g., Toceranib at 2.75 mg/kg EOD with doxorubicin) to identify MTD without overlapping toxicities .

Q. How do pharmacokinetic properties of this compound affect dosing schedules in combination therapies, and what analytical methods are used to assess drug interactions?

Advanced

  • Half-life and bioavailability : Toceranib’s oral bioavailability (≥50% in dogs) supports alternate-day dosing. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies plasma concentrations to optimize timing with chemotherapeutics like vinblastine .
  • Drug-drug interactions : Use cytochrome P450 inhibition assays (e.g., CYP3A4) to predict metabolic interference .

Q. What strategies are recommended for managing hypertension and proteinuria in canine subjects during long-term this compound administration?

Basic/Advanced

  • Baseline monitoring : Measure systolic blood pressure (SBP) and urine protein:creatinine ratio (UPC) pre-treatment .
  • Intervention thresholds : Initiate ACE inhibitors (e.g., enalapril) if SBP >160 mmHg or UPC >0.5 .
  • Dose modification : Reduce Toceranib by 25% if hypertension persists despite therapy .

Q. How should researchers address discrepancies between in vitro IC50 values and in vivo efficacy data when evaluating this compound's anti-tumor activity?

Advanced

  • Tumor microenvironment : Account for stromal factors (e.g., hypoxia) using 3D spheroid models or orthotopic implants .
  • Pharmacodynamic markers : Validate target modulation in vivo via serial biopsies (e.g., phosphorylated KIT reduction in mast cell tumors) .

Q. What evidence supports the off-label use of this compound in non-mast cell neoplasms, and what biomarkers are predictive of response?

Advanced

  • Retrospective data : Responses in insulinomas, chemodectomas, and sarcomas suggest broad RTK inhibition .
  • Biomarkers : Tumors with VEGFR2 overexpression or PDGFRβ activation (IHC or RNA-seq) may predict sensitivity .

Q. What statistical approaches are appropriate for analyzing time-to-progression endpoints in this compound studies with heterogeneous tumor types?

Advanced

  • Cox proportional hazards models : Adjust for covariates like tumor grade and prior therapies .
  • Landmark analysis : Evaluate TTP at 6-week intervals to account for delayed responses .

Q. How can proteomic profiling be integrated into this compound studies to identify novel mechanisms of action beyond KIT inhibition?

Advanced

  • Reverse-phase protein arrays (RPPA) : Profile tumor lysates pre-/post-treatment to detect pathway rewiring (e.g., AKT/mTOR activation) .
  • Phosphotyrosine enrichment : Combine immunoprecipitation with mass spectrometry to map RTK signaling networks .

Q. What are the limitations of current preclinical models in predicting this compound's efficacy against metastatic gastrointestinal stromal tumors, and how can they be improved?

Advanced

  • Model gaps : Most xenografts lack metastatic potential. Use patient-derived xenografts (PDXs) from metastatic sites .
  • Mutation profiling : Include tumors without KIT exon 8/11 mutations to explore alternative resistance mechanisms (e.g., IGF-1R activation) .

Properties

IUPAC Name

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxamide;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O2.H3O4P/c1-13-19(12-17-16-11-15(23)5-6-18(16)26-21(17)28)25-14(2)20(13)22(29)24-7-10-27-8-3-4-9-27;1-5(2,3)4/h5-6,11-12,25H,3-4,7-10H2,1-2H3,(H,24,29)(H,26,28);(H3,1,2,3,4)/b17-12-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOORBROPMMRREB-HBPAQXCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN4O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874819-74-6
Record name Toceranib phosphate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874819746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 874819-74-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOCERANIB PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24F9PF7J3R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Toceranib phosphate
Toceranib phosphate
Reactant of Route 3
Toceranib phosphate
Reactant of Route 4
Reactant of Route 4
Toceranib phosphate
Reactant of Route 5
Reactant of Route 5
Toceranib phosphate
Reactant of Route 6
Toceranib phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.